Cas no 32361-50-5 (N-propylsulfamoyl fluoride)

N-propylsulfamoyl fluoride 化学的及び物理的性質
名前と識別子
-
- Sulfamoyl fluoride, N-propyl-
- N-propylsulfamoyl fluoride
-
- MDL: MFCD28968461
- インチ: 1S/C3H8FNO2S/c1-2-3-5-8(4,6)7/h5H,2-3H2,1H3
- InChIKey: IRGGWFCCALWWAH-UHFFFAOYSA-N
- ほほえんだ: S(F)(NCCC)(=O)=O
N-propylsulfamoyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-224097-0.25g |
N-propylsulfamoyl fluoride |
32361-50-5 | 95% | 0.25g |
$642.0 | 2024-06-20 | |
Enamine | EN300-224097-1g |
N-propylsulfamoyl fluoride |
32361-50-5 | 1g |
$699.0 | 2023-09-15 | ||
Enamine | EN300-224097-10.0g |
N-propylsulfamoyl fluoride |
32361-50-5 | 95% | 10.0g |
$3007.0 | 2024-06-20 | |
Enamine | EN300-224097-0.05g |
N-propylsulfamoyl fluoride |
32361-50-5 | 95% | 0.05g |
$587.0 | 2024-06-20 | |
Enamine | EN300-224097-0.1g |
N-propylsulfamoyl fluoride |
32361-50-5 | 95% | 0.1g |
$615.0 | 2024-06-20 | |
Enamine | EN300-224097-5.0g |
N-propylsulfamoyl fluoride |
32361-50-5 | 95% | 5.0g |
$2028.0 | 2024-06-20 | |
Enamine | EN300-224097-2.5g |
N-propylsulfamoyl fluoride |
32361-50-5 | 95% | 2.5g |
$1370.0 | 2024-06-20 | |
Enamine | EN300-224097-1.0g |
N-propylsulfamoyl fluoride |
32361-50-5 | 95% | 1.0g |
$699.0 | 2024-06-20 | |
Enamine | EN300-224097-0.5g |
N-propylsulfamoyl fluoride |
32361-50-5 | 95% | 0.5g |
$671.0 | 2024-06-20 | |
Enamine | EN300-224097-5g |
N-propylsulfamoyl fluoride |
32361-50-5 | 5g |
$2028.0 | 2023-09-15 |
N-propylsulfamoyl fluoride 関連文献
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
10. C to H effective ratio as a descriptor for co-processing light oxygenates and CH4 on Mo/H-ZSM-5†Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
N-propylsulfamoyl fluorideに関する追加情報
N-Propylsulfamoyl Fluoride (CAS No. 32361-50-5): An Overview of Its Properties, Applications, and Recent Research
N-Propylsulfamoyl fluoride (CAS No. 32361-50-5) is a versatile compound with significant applications in the fields of organic synthesis, pharmaceutical research, and materials science. This article provides a comprehensive overview of its chemical properties, synthetic methods, and recent advancements in its use, highlighting its importance in modern scientific research.
N-Propylsulfamoyl fluoride is a fluorinated sulfonamide derivative that has gained attention due to its unique reactivity and functional versatility. The compound is characterized by its molecular formula C4H9FNO2S and molecular weight of 168.18 g/mol. Its structure consists of a propyl group attached to a sulfamoyl moiety, which is further substituted with a fluorine atom. This combination imparts specific chemical properties that make it valuable in various synthetic transformations.
The synthesis of N-Propylsulfamoyl fluoride can be achieved through several methods, each offering different advantages depending on the desired purity and yield. One common approach involves the reaction of propylamine with sulfonyl fluoride precursors, such as trifluoromethanesulfonyl fluoride (TFMS). This reaction typically proceeds under controlled conditions to ensure high selectivity and yield. Another method involves the fluorination of pre-existing sulfamoyl compounds using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
In the realm of organic synthesis, N-Propylsulfamoyl fluoride serves as a valuable reagent for the introduction of sulfonamide functionalities into organic molecules. Its reactivity with nucleophiles allows for the formation of diverse sulfonamide derivatives, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Recent studies have demonstrated its utility in the preparation of complex molecules with biological activity, such as inhibitors of specific enzymes or receptors.
The pharmaceutical industry has shown particular interest in N-Propylsulfamoyl fluoride due to its potential in drug discovery and development. Sulfonamide moieties are known for their ability to enhance the pharmacological properties of drug candidates, including solubility, stability, and bioavailability. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of N-Propylsulfamoyl fluoride in the synthesis of novel antiviral agents with improved efficacy against RNA viruses. The resulting compounds exhibited enhanced antiviral activity and reduced toxicity compared to existing drugs.
Beyond pharmaceutical applications, N-Propylsulfamoyl fluoride has found utility in materials science and polymer chemistry. Its ability to form stable covalent bonds with various substrates makes it an attractive candidate for the development of functional polymers and coatings. Research in this area has explored its use in creating materials with enhanced mechanical properties, thermal stability, and chemical resistance. A notable example is the synthesis of sulfonated poly(ether ether ketone) (SPEEK) membranes for fuel cell applications, where N-Propylsulfamoyl fluoride played a crucial role in modifying the polymer backbone to improve proton conductivity.
The environmental impact of chemicals used in industrial processes is an important consideration in modern research. Studies have shown that N-Propylsulfamoyl fluoride can be synthesized using environmentally friendly methods that minimize waste generation and reduce energy consumption. Green chemistry principles have been applied to optimize synthetic routes, ensuring that the production process is sustainable and eco-friendly.
In conclusion, N-Propylsulfamoyl fluoride (CAS No. 32361-50-5) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical properties make it an indispensable reagent in organic synthesis, pharmaceutical research, and materials science. Ongoing research continues to uncover new applications and improve synthetic methods, solidifying its position as a valuable tool in modern scientific endeavors.
32361-50-5 (N-propylsulfamoyl fluoride) 関連製品
- 70563-66-5(POLY(TETRAFLUOROPHENYLENE))
- 1394041-38-3(tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate)
- 182505-69-7(Tris(perfluorobutanesulfonyl)methane)
- 2034616-39-0(2-2-(3-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxyethan-1-ol)
- 2229375-38-4(tert-butyl N-{3-1-(aminomethyl)-2,2-dimethylcyclopropyl-4-fluorophenyl}carbamate)
- 89830-71-7(4-Pyridinecarboximidic acid,Hydrazide)
- 215648-27-4(Benzoic acid, 2-mercapto-3-methoxy-, methyl ester)
- 2408936-80-9(rac-methyl (1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxycyclohexane-1-carboxylate)
- 1806825-18-2(Methyl 4-(difluoromethyl)-2,6-dihydroxypyridine-3-acetate)
- 2228613-72-5(4-(2,6-dimethylphenyl)methyl-4-methoxypiperidine)